5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol: is a chemical compound with the molecular formula C6H8N2S3 and a molecular weight of 204.34 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a sulfanyl group attached to the thiadiazole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of thiadiazole-2-thiol with 2-methylprop-2-en-1-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone or propan-2-ol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiadiazole ring .
Scientific Research Applications
Chemistry: In chemistry, 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It may be used in the development of new drugs or as a probe to study biological processes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine: This compound has a similar structure but with an amine group instead of a thiol group.
4-[(2-Methylprop-2-en-1-yl)sulfanyl]quinazoline: This compound features a quinazoline ring instead of a thiadiazole ring.
Uniqueness: 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C6H8N2S3 |
---|---|
Molecular Weight |
204.3 g/mol |
IUPAC Name |
5-(2-methylprop-2-enylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C6H8N2S3/c1-4(2)3-10-6-8-7-5(9)11-6/h1,3H2,2H3,(H,7,9) |
InChI Key |
LYACDTKBGSZTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NNC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.